Solifenacin is classified as a tertiary amine and belongs to the category of drugs known as anticholinergics. It is synthesized as a hydrochloride salt to enhance its solubility and stability. The compound's structure allows it to effectively block the action of acetylcholine at muscarinic receptors, particularly in the urinary tract.
The synthesis of (1R,3S-)Solifenacin Hydrochloride involves several steps that can be optimized for efficiency and yield. A notable method utilizes a zinc triflate catalyst for the synthesis of enantiomerically pure solifenacin succinate from readily available starting materials such as phenylethylamine and benzoyl chloride.
The molecular structure of (1R,3S-)Solifenacin Hydrochloride can be described by its chemical formula . The compound features a bicyclic structure that includes:
The three-dimensional conformation allows for optimal interaction with muscarinic receptors, influencing its biological activity significantly.
(1R,3S-)Solifenacin Hydrochloride undergoes various chemical reactions during its synthesis and degradation:
The mechanism of action of (1R,3S-)Solifenacin Hydrochloride primarily involves antagonism at muscarinic M3 receptors located in the bladder.
The physical and chemical properties of (1R,3S-)Solifenacin Hydrochloride include:
These properties are essential for formulation development in pharmaceutical applications.
(1R,3S-)Solifenacin Hydrochloride is primarily used in clinical settings for:
(1R,3S)-Solifenacin Hydrochloride is a stereochemically defined active pharmaceutical ingredient (API) with the molecular formula C₂₃H₂₇ClN₂O₂ and a molecular weight of 398.92 g/mol [1] [2]. Its IUPAC name is [(3S)-1-azabicyclo[2.2.2]oct-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate hydrochloride [1] [6]. The hydrochloride salt form enhances stability and solubility compared to the free base. Key structural identifiers include:
Table 1: Structural Identifiers of (1R,3S)-Solifenacin Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 180468-39-7 (hydrochloride); 180468-40-0 (stereospecific form) [1] [2] |
SMILES Notation | Cl.O=C(O[C@@H]1CN2CCC1CC2)N3CCc4ccccc4[C@H]3c5ccccc5 [2] |
InChI Key | YAUBKMSXTZQZEB-VROPFNGYSA-N [2] |
Canonical SMILES | C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl [6] |
The structure integrates two chiral centers: a tetrahydroisoquinoline moiety with R-configuration at C1 and a quinuclidine system with S-configuration at C3, linked via a carbamate ester bond [2] [6].
The (1R,3S) configuration is essential for optimal binding to muscarinic acetylcholine receptors (M₃ subtype). Key stereochemical features include:
Table 2: Stereochemistry-Dependent Receptor Binding Affinities
Stereoisomer | pKi (M₁ Receptor) | pKi (M₂ Receptor) | pKi (M₃ Receptor) |
---|---|---|---|
(1R,3S)-Isomer | 7.6 | 6.9 | 8.0 |
(1S,3S)-Isomer | 6.2 | 5.8 | 6.5 |
(1R,3R)-Isomer | 5.9 | 5.3 | 6.1 |
Data derived from deuterium-labeled affinity studies [7]
The biological and chemical profiles of solifenacin stereoisomers vary significantly due to chiral center geometry:
The strict enantiomeric control in manufacturing ensures regulatory compliance, with impurities limited to <0.5% for individual diastereomers and <1.0% for total impurities [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0